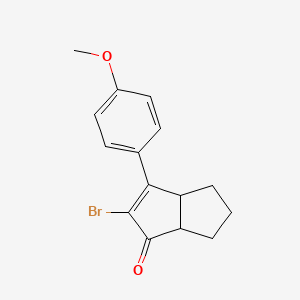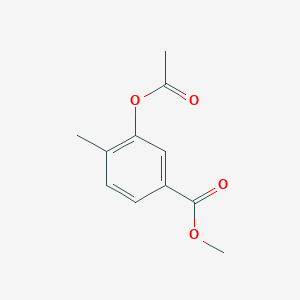
(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate is a complex organic compound belonging to the class of methanoindazoles. This compound is characterized by its unique bicyclic structure, which includes a fused indazole ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azides with acetylenedicarboxylic acid esters can yield triazoles, which upon further cyclization form the desired methanoindazole structure . The reaction conditions often involve the use of catalysts such as copper(I) iodide (CuI) and solvents like toluene, with heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used Oxidation reactions yield oxidized derivatives such as ketones or carboxylic acids, while reduction reactions produce reduced forms like alcohols or amines
科学研究应用
(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of (4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and therapeutic potential.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydroindol-4-one: This compound shares a similar tetrahydroindole structure and is used as a starting material for the synthesis of various polyheterocyclic structures.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another related compound with a similar bicyclic core, known for its applications in medicinal chemistry and drug design.
Uniqueness
(4R,7S)-Ethyl 4,5,6,7-tetrahydro-1H-4,7-methanoindazole-3-carboxylate stands out due to its unique methanoindazole structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various scientific fields.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
ethyl (1S,7R)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8-6-3-4-7(5-6)9(8)12-13-10/h6-7H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1 |
InChI 键 |
CIGBROKNYDIEQX-RQJHMYQMSA-N |
手性 SMILES |
CCOC(=O)C1=NNC2=C1[C@@H]3CC[C@H]2C3 |
规范 SMILES |
CCOC(=O)C1=NNC2=C1C3CCC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)











